molecular formula C12H22N2O2 B2959161 Tert-butyl N-(2-azaspiro[3.4]octan-5-yl)carbamate CAS No. 2243505-93-1

Tert-butyl N-(2-azaspiro[3.4]octan-5-yl)carbamate

Cat. No.: B2959161
CAS No.: 2243505-93-1
M. Wt: 226.32
InChI Key: BAVZQYGRHJQYDC-UHFFFAOYSA-N
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Description

Tert-butyl N-(2-azaspiro[3.4]octan-5-yl)carbamate is a chemical compound with the molecular formula C12H22N2O2. It is known for its unique spirocyclic structure, which consists of a spiro-connected azaspirooctane and a tert-butyl carbamate group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-(2-azaspiro[3.4]octan-5-yl)carbamate typically involves the reaction of a spirocyclic amine with tert-butyl chloroformate. The reaction is carried out under basic conditions, often using a base such as triethylamine or sodium hydroxide to neutralize the hydrochloric acid byproduct. The reaction is usually performed in an organic solvent like dichloromethane or tetrahydrofuran at low temperatures to control the reaction rate and yield .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and concentration, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl N-(2-azaspiro[3.4]octan-5-yl)carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonyl-containing derivatives, while reduction can produce amines or alcohols. Substitution reactions typically result in the formation of new carbamate derivatives .

Scientific Research Applications

Tert-butyl N-(2-azaspiro[3.4]octan-5-yl)carbamate has several applications in scientific research:

    Medicinal Chemistry: The compound is used as a building block in the synthesis of potential pharmaceutical agents, particularly those targeting neurological and psychiatric disorders.

    Organic Synthesis: It serves as a versatile intermediate in the synthesis of complex organic molecules, including spirocyclic compounds and heterocycles.

    Biological Studies: The compound is employed in studies investigating the biological activity of spirocyclic structures and their interactions with biological targets.

    Industrial Applications: It is used in the development of new materials and chemical processes, particularly those requiring spirocyclic frameworks

Mechanism of Action

The mechanism of action of tert-butyl N-(2-azaspiro[3.4]octan-5-yl)carbamate is not fully understood, but it is believed to interact with specific molecular targets in biological systems. The spirocyclic structure may enable the compound to bind to enzymes or receptors, modulating their activity. The carbamate group can also undergo hydrolysis, releasing the active amine, which may further interact with biological targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl N-(2-azaspiro[3.4]octan-5-yl)carbamate is unique due to its specific spirocyclic structure and the presence of both an azaspirooctane and a tert-butyl carbamate group. This combination imparts distinct chemical reactivity and potential biological activity, making it valuable in various research and industrial applications .

Properties

IUPAC Name

tert-butyl N-(2-azaspiro[3.4]octan-5-yl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O2/c1-11(2,3)16-10(15)14-9-5-4-6-12(9)7-13-8-12/h9,13H,4-8H2,1-3H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAVZQYGRHJQYDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCCC12CNC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2243505-93-1
Record name tert-butyl N-{2-azaspiro[3.4]octan-5-yl}carbamate
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